molecular formula C26H32N4O4S2 B12210188 [4-[4-(Morpholine-4-sulfonyl)-phenyl]-3-(3-morpholin-4-yl-propyl)-3H-thiazol-(2Z)-ylidene]-phenyl-amine

[4-[4-(Morpholine-4-sulfonyl)-phenyl]-3-(3-morpholin-4-yl-propyl)-3H-thiazol-(2Z)-ylidene]-phenyl-amine

Cat. No.: B12210188
M. Wt: 528.7 g/mol
InChI Key: NKLDKNRLVUDMKD-UHFFFAOYSA-N
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Description

[4-[4-(Morpholine-4-sulfonyl)-phenyl]-3-(3-morpholin-4-yl-propyl)-3H-thiazol-(2Z)-ylidene]-phenyl-amine: is a complex organic compound characterized by its unique structure, which includes morpholine, sulfonyl, phenyl, and thiazolylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(Morpholine-4-sulfonyl)-phenyl]-3-(3-morpholin-4-yl-propyl)-3H-thiazol-(2Z)-ylidene]-phenyl-amine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine and Sulfonyl Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like morpholine and sulfonyl chlorides.

    Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(Morpholine-4-sulfonyl)-phenyl]-3-(3-morpholin-4-yl-propyl)-3H-thiazol-(2Z)-ylidene]-phenyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, alkyl halides, and other nucleophiles under various solvent conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-[4-(Morpholine-4-sulfonyl)-phenyl]-3-(3-morpholin-4-yl-propyl)-3H-thiazol-(2Z)-ylidene]-phenyl-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[4-(Morpholine-4-sulfonyl)-phenyl]-3-(3-morpholin-4-yl-propyl)-3H-thiazol-(2Z)-ylidene]-phenyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[4-(Morpholine-4-sulfonyl)-phenyl]-3-(3-morpholin-4-yl-propyl)-3H-thiazol-(2Z)-ylidene]-phenyl-amine is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from simpler compounds like dichloroaniline and caffeine.

Properties

Molecular Formula

C26H32N4O4S2

Molecular Weight

528.7 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropyl)-4-(4-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C26H32N4O4S2/c31-36(32,29-15-19-34-20-16-29)24-9-7-22(8-10-24)25-21-35-26(27-23-5-2-1-3-6-23)30(25)12-4-11-28-13-17-33-18-14-28/h1-3,5-10,21H,4,11-20H2

InChI Key

NKLDKNRLVUDMKD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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